molecular formula C9H9NO B2358422 2-(Pyridin-2-yl)but-3-yn-2-ol CAS No. 1074-75-5

2-(Pyridin-2-yl)but-3-yn-2-ol

Cat. No.: B2358422
CAS No.: 1074-75-5
M. Wt: 147.177
InChI Key: SNKQUAATTWNZCV-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)but-3-yn-2-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a butyn-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)but-3-yn-2-ol can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between pyridine-2-yl halides and propargylic alcohols . This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of pyridine-2-yl ketones or aldehydes.

    Reduction: Formation of pyridine-2-yl alkanes or alkenes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)but-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)but-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the butyn-2-ol moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)but-3-yn-2-ol
  • 2-(Pyridin-4-yl)but-3-yn-2-ol
  • 2-(Pyrazin-2-yl)but-3-yn-2-ol

Comparison: 2-(Pyridin-2-yl)but-3-yn-2-ol is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-pyridin-2-ylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-9(2,11)8-6-4-5-7-10-8/h1,4-7,11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKQUAATTWNZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This compound was prepared according to a procedure similar to that described in Procedure A. Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 1-(pyridin-2-yl)ethan-1-one (6.0 g, 49.53 mmol, 1.00 equiv) in tetrahydrofuran (20 mL). This was followed by the addition of bromo(ethynyl)magnesium (0.5 M in THF, 250 mL, 2.50 equiv) dropwise with stiffing at 0° C. The resulting solution was stirred for 30 min at 0° C. The resulting solution was allowed to react, with stirring, for an additional 18 h at room temperature. The reaction was then quenched by the addition of 50 mL of saturated aqueous NH4Cl. The resulting solution was diluted with 100 mL of water. The resulting solution was extracted with 3×200 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/hexane (1/10). This resulted in 0.8 g (11%) of 2-(pyridin-2-yl)but-3-yn-2-ol as a off-white solid. 1H-NMR (300 MHz, CDCl3, ppm) δ: 8.534 (d, 1H), 7.800-7.744 (t, 1H), 7.620 (d, 1H), 7.295-7.263 (m, 1H), 5.481-5.300 (br s, 1H), 2.546 (s, 1H), 1.797 (s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
bromo(ethynyl)magnesium
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared using the method described for the preparation of 7-ethynyl-5H,6H-cyclopenta[b]pyridin-7-ol, by replacing 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one with 2-acetylpyridine; 1H NMR (500 MHz, CDCl3) delta 1.80 (3H, s), 2.55 (1H, s), 5.50 (1H, s), 7.20-7.32 (1H, m), 7.62 (1H, d, J=7.88 Hz), 7.78 (1 H, td, J=7.72, 1.58 Hz), 8.54 (1H, d, J=4.73 Hz); LC-MS: m/z=+147.9 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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